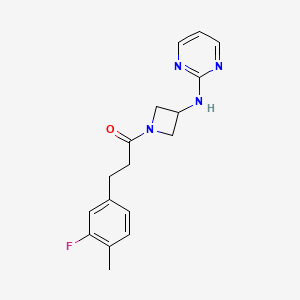
3-(3-Fluoro-4-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Fluoro-4-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H19FN4O and its molecular weight is 314.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-Fluoro-4-methylphenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a fluorinated aromatic ring, an azetidine moiety, and a pyrimidine derivative, which are critical for its biological interactions.
Anticancer Activity
Research indicates that compounds with similar structural features to This compound exhibit significant anticancer properties. For instance, azetidinone derivatives have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer (HT-29) .
A study reported that certain azetidinone compounds inhibited cell proliferation and induced apoptosis in human solid tumor cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .
Antiviral Activity
Additionally, azetidinone derivatives have displayed antiviral properties. For example, compounds structurally related to the target compound inhibited the replication of viruses such as human coronavirus (229E) and influenza A virus, with effective concentrations (EC50 values) ranging from 8.3 µM to 45 µM . These findings suggest a potential application in treating viral infections.
Table 1: Summary of Biological Activities
The biological activity of This compound is likely mediated through several mechanisms:
- Inhibition of Key Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival, such as mTOR and PI3K pathways .
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a crucial feature of many azetidinone-based drugs.
- Antiviral Mechanisms : The antiviral activity may be attributed to interference with viral replication processes or modulation of host immune responses.
Case Studies
Several studies have explored the biological efficacy of azetidinone derivatives:
- Azetidinone in Cancer Treatment : A recent study highlighted the efficacy of a related azetidinone compound in inhibiting tumor growth in xenograft models of breast cancer. The compound demonstrated significant tumor regression compared to controls .
- Antiviral Efficacy Against Coronaviruses : Another study evaluated the antiviral potential against coronaviruses, revealing that certain azetidinones could inhibit viral replication effectively at low concentrations .
属性
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-12-3-4-13(9-15(12)18)5-6-16(23)22-10-14(11-22)21-17-19-7-2-8-20-17/h2-4,7-9,14H,5-6,10-11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYFQMGGVQEKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














